molecular formula C16H16N4O2S B12203002 3-[(3,5-Dimethylisoxazol-4-yl)methylthio]-6-benzyl-1,2,4-triazin-5-ol

3-[(3,5-Dimethylisoxazol-4-yl)methylthio]-6-benzyl-1,2,4-triazin-5-ol

Cat. No.: B12203002
M. Wt: 328.4 g/mol
InChI Key: IYFMIDNVLOOVRQ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

6-benzyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C16H16N4O2S/c1-10-13(11(2)22-20-10)9-23-16-17-15(21)14(18-19-16)8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,17,19,21)

InChI Key

IYFMIDNVLOOVRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylisoxazol-4-yl)methylthio]-6-benzyl-1,2,4-triazin-5-ol typically involves multiple steps, starting with the preparation of the isoxazole and triazine intermediates. The isoxazole moiety can be synthesized through a cyclization reaction involving 3,5-dimethylisoxazole precursors. The triazine ring is formed via a nucleophilic substitution reaction, where a benzyl group is introduced to the triazine core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethylisoxazol-4-yl)methylthio]-6-benzyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the triazine or isoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives of the original compound.

Scientific Research Applications

3-[(3,5-Dimethylisoxazol-4-yl)methylthio]-6-benzyl-1,2,4-triazin-5-ol has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur-containing compounds.

    Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, especially for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylisoxazol-4-yl)methylthio]-6-benzyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulate receptor activity, or interfere with cellular processes such as DNA replication or protein synthesis. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Analysis of the Provided Evidence

The evidence exclusively discusses:

  • Volatile sulfur-containing esters (e.g., 3-(methylthio)propanoic acid methyl/ethyl esters) in pineapple cultivars (Tainong No. 4, No. 6, and French Polynesian varieties) .
  • Odor activity values (OAVs) for esters, terpenes, and sulfur compounds in pineapple pulp and core .

None of these compounds share the 1,2,4-triazin-5-ol core or the 3,5-dimethylisoxazole substituent of the target compound.

Critical Gaps in the Evidence

  • Structural relevance : The triazine-isoxazole hybrid structure is absent from all sources.
  • Functional relevance : The evidence focuses on flavor/aroma chemistry (e.g., OAVs in pineapples) rather than pharmacological or synthetic applications.
  • Comparative data: No tables or studies compare the physicochemical properties, bioactivity, or synthetic routes of triazine derivatives with similar compounds.

Recommendations for Further Research

To address the query effectively, the following steps are necessary:

Access specialized databases (e.g., SciFinder, Reaxys) to identify structural analogs of the compound, such as:

  • Triazine derivatives with isoxazole or benzyl substituents.
  • Sulfur-containing heterocycles (e.g., thiadiazoles, thiazoles) for comparison of electronic or steric effects.

Review pharmacological studies : Triazine-isoxazole hybrids are often explored for antimicrobial, anticancer, or kinase-inhibitory properties.

Synthetic methodologies : Compare routes for introducing methylthio or benzyl groups to triazine cores.

Hypothetical Comparison Framework (Based on General Chemistry)

While direct data is unavailable, a theoretical comparison could involve:

Parameter 3-[(3,5-Dimethylisoxazol-4-yl)methylthio]-6-benzyl-1,2,4-triazin-5-ol 3-(Methylthio)propanoic Acid Esters (–3) Thiazole Derivatives ()
Core Structure 1,2,4-Triazin-5-ol with isoxazole and benzyl groups Ester with methylthio-propanoate backbone Thiazole with ureido/carbamate groups
Sulfur Role Methylthio linker for steric/electronic modulation Volatile sulfur contributor to aroma Thiazole ring (S as heteroatom)
Bioactivity Potential kinase inhibition (hypothetical) Flavor enhancement in fruits Unclear (likely synthetic intermediates)
Synthetic Complexity High (multiple heterocycles) Low (esterification) High (multiple chiral centers)

Biological Activity

The compound 3-[(3,5-Dimethylisoxazol-4-yl)methylthio]-6-benzyl-1,2,4-triazin-5-ol belongs to a class of triazine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S. Its structure includes a triazine core substituted with a benzyl group and a dimethylisoxazole moiety linked through a methylthio group. This unique arrangement contributes to its biological properties.

Anticancer Properties

Research indicates that compounds similar to 3-[(3,5-Dimethylisoxazol-4-yl)methylthio]-6-benzyl-1,2,4-triazin-5-ol exhibit significant anticancer activity. A study highlighted that these triazine derivatives could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of specific protein kinases associated with tumor growth and survival pathways .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has shown promising anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses moderate antibacterial properties against several strains of bacteria, including both Gram-positive and Gram-negative organisms. This suggests potential applications in treating bacterial infections .

The biological activity of 3-[(3,5-Dimethylisoxazol-4-yl)methylthio]-6-benzyl-1,2,4-triazin-5-ol is primarily attributed to its ability to interact with various biological targets:

  • Protein Kinase Inhibition : The compound inhibits specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Cytokine Modulation : It reduces the production of inflammatory cytokines, thereby mitigating inflammation.
  • DNA Interaction : Preliminary studies suggest that it may interact with DNA or RNA, affecting cellular processes critical for cancer cell proliferation.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

StudyFindings
Demonstrated anticancer effects in vitro on breast and colon cancer cell lines.
Showed significant reduction in inflammatory markers in animal models of arthritis.
Reported moderate antibacterial activity against E. coli and S. aureus strains.

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